Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
Description
Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a synthetic small molecule characterized by a unique structural architecture. Its core indolinyl ring is substituted at the 5-position with a sulfonamide group bearing a cyclopentylamino moiety, while the ketone group is linked to a cyclohexyl ring. This compound is hypothesized to function as a kinase inhibitor, given structural parallels to LIMK (LIM kinase) inhibitors described in literature . The sulfonamide and cyclohexyl groups are critical for target binding and selectivity, as evidenced by analogous compounds in kinase inhibition studies.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-20(15-6-2-1-3-7-15)22-13-12-16-14-18(10-11-19(16)22)26(24,25)21-17-8-4-5-9-17/h10-11,14-15,17,21H,1-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWLCXJYSDFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with an indole derivative, followed by sulfonylation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Medicine: Research explores its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in LIMK Inhibition
Key structural analogues include compounds 1, 22–26 from , which share sulfonamide and cyclohexyl/cyclopentyl motifs. These compounds demonstrate the impact of substituents and stereochemistry on potency and selectivity:
| Compound | Substituent | Stereochemistry | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity (LIMK1/LIMK2) |
|---|---|---|---|---|---|
| 1 | Bromide | N/A | 15 | 18 | 0.83 |
| 22 | Iodide | N/A | 7.5 | 9 | 0.83 |
| 23–24 | Cyclohexyl linker | (S,S) | 50 | 45 | 0.90 |
| 25–26 | Cyclohexyl linker | (R,R) | 20 | >100 | >5.0 |
- Substituent Effects : Replacing bromide (Compound 1) with iodide (Compound 22) doubled potency for both LIMK1 and LIMK2 due to enhanced hydrophobic interactions .
- Stereochemistry : The (R,R)-cyclohexyl linker (Compounds 25–26) conferred >5-fold selectivity for LIMK1 over LIMK2, whereas the (S,S)-configuration (Compounds 23–24) slightly favored LIMK2 .
PCSK9 Inhibitors with Cyclopentylamino Groups
The European patent () describes a PCSK9 inhibitor with a bipyridinone core and a 5-(difluoromethoxy)-2-pyrimidinyl group attached to a cyclopentylamino linker. Despite sharing the cyclopentylamino-sulfonyl motif, the target compound’s indolinyl-ketone scaffold likely directs activity toward LIMK rather than PCSK9, highlighting how core structure dictates target specificity .
Indole Derivatives with Cyclopentylamino Moieties
Compounds such as 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (C20H20N2O2, MW 320.39) and cyclopent[b]indole (C18H17NO, MW 263.33) share the cyclopentylamino group but lack the sulfonamide and ketone functionalities. These derivatives exhibit moderate acute toxicity and skin/eye irritation risks, suggesting that the target compound may require similar safety precautions .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not specified* | Estimated >400 | Sulfonamide, cyclohexyl ketone |
| 7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid | C20H20N2O2 | 320.39 | Carboxylic acid, cyclopentylamino |
| Cyclopent[b]indole | C18H17NO | 263.33 | Tetrahydroindole, methoxyphenyl |
*Inferred based on structural complexity.
Cyclohexanone Derivatives
Cyclohexanone (C6H10O, MW 98.14) shares the cyclohexyl ketone group but lacks the indolinyl-sulfonamide moiety.
Research Findings and Discussion
- Potency and Selectivity : Halogen substitution (Br → I) and stereochemical optimization are critical for enhancing kinase inhibition. The target compound’s iodide and (R,R)-linker configuration could theoretically improve LIMK1 selectivity .
- Toxicity Considerations: Indole derivatives with cyclopentylamino groups exhibit moderate toxicity, suggesting the need for rigorous handling protocols for the target compound .
- Structural Flexibility: The cyclopentylamino-sulfonyl motif appears in diverse therapeutic contexts (e.g., LIMK, PCSK9), underscoring its versatility in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
